Basicity Advantage: Homopiperazine vs. Piperazine
The target homopiperazine exhibits enhanced basicity relative to its six-membered piperazine counterpart and the N-methyl piperazine variant. The predicted pKa of the homopiperazine secondary amine is 10.09, compared to ~7.15 for the N-methyl piperazine analog (CAS 221198-29-4), a shift of approximately +2.94 log units . The parent homopiperazine (pKa ~11.02) is inherently more basic than piperazine (pKa ~9.8), and this elevated basicity is largely preserved upon 2-fluoro-4-nitrophenyl substitution . This differentiation in protonation state at physiological pH critically influences salt formation, solubility, and target engagement.
| Evidence Dimension | Basicity (pKa of secondary amine) |
|---|---|
| Target Compound Data | pKa = 10.09 ± 0.20 (predicted) |
| Comparator Or Baseline | 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine (CAS 221198-29-4): pKa = 7.15 ± 0.42 (predicted) |
| Quantified Difference | ΔpKa ≈ +2.94 (target more basic) |
| Conditions | ACD/Labs predicted pKa values at 25 °C |
Why This Matters
The ~730-fold difference in basicity directly impacts salt-form selection, aqueous solubility at gastrointestinal pH, and the protonation-dependent permeability of derived drug candidates.
